molecular formula C6H11NO2 B2397726 6,6-Dimethylmorpholin-3-one CAS No. 1312457-13-8

6,6-Dimethylmorpholin-3-one

Cat. No.: B2397726
CAS No.: 1312457-13-8
M. Wt: 129.159
InChI Key: KPXBHBMOLSFNMG-UHFFFAOYSA-N
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Description

6,6-Dimethylmorpholin-3-one is a chemical compound with the CAS Number 1312457-13-8 and the molecular formula C6H11NO2 . As a morpholinone derivative, it belongs to a class of heterocyclic compounds that are of significant interest in medicinal and synthetic chemistry. These structures are frequently utilized as key intermediates and building blocks in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The morpholine ring system is a common pharmacophore found in molecules with a wide range of biological activities. This product is intended for research and development purposes in a laboratory setting only. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,6-dimethylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(2)4-7-5(8)3-9-6/h3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXBHBMOLSFNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6,6 Dimethylmorpholin 3 One and Analogues

Classical Approaches to Morpholin-3-one (B89469) Ring Systems

The construction of the morpholin-3-one ring is often achieved through cyclization reactions that form the core heterocyclic structure. These methods can be broadly categorized into intermolecular and intramolecular strategies.

Intermolecular Cyclization Strategies

Intermolecular cyclization represents a direct approach to the morpholin-3-one core by combining two different molecular fragments. A prevalent method involves the reaction of a suitably substituted amino alcohol with a reagent that provides the remaining two carbons of the heterocyclic ring.

For the synthesis of 6,6-dimethylmorpholin-3-one, the key starting material is 2-amino-2-methylpropan-1-ol. This precursor contains the necessary 1-amino-2-hydroxy functionality with the desired gem-dimethyl substitution pattern. The intermolecular cyclization is typically achieved by reacting this amino alcohol with chloroacetyl chloride. In this reaction, the more nucleophilic amine group of 2-amino-2-methylpropan-1-ol attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by a subsequent intramolecular cyclization where the hydroxyl group displaces the chlorine atom, leading to the formation of the morpholin-3-one ring. The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride that is formed during the reaction.

Reactant 1Reactant 2Product
2-Amino-2-methylpropan-1-olChloroacetyl chlorideThis compound

Intramolecular Cyclization Pathways

Intramolecular cyclization strategies involve the formation of the morpholin-3-one ring from a single precursor that already contains all the necessary atoms. These methods are often highly efficient as they benefit from the proximity of the reacting functional groups.

While not a direct synthesis of this compound, the ring closure of α-(2-chloroethoxy)-amides is an important intramolecular cyclization method for forming the morpholin-3-one ring system. This pathway involves the formation of an amide bond first, followed by an intramolecular nucleophilic substitution. For instance, 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide can be cyclized in the presence of a base like potassium carbonate to yield 4-(4-nitrophenyl)morpholin-3-one. This strategy highlights the utility of a pre-formed amide containing a tethered leaving group for the subsequent ring-closing step.

A more direct intramolecular route to this compound involves the base-mediated cyclization of an N-substituted chloroacetamide precursor. This precursor, N-(1-hydroxy-2-methylpropan-2-yl)-2-chloroacetamide, is synthesized by the reaction of 2-amino-2-methylpropan-1-ol with chloroacetyl chloride under controlled conditions that favor acylation of the amine over O-acylation or immediate cyclization.

Once the N-(1-hydroxy-2-methylpropan-2-yl)-2-chloroacetamide intermediate is formed, the addition of a base promotes the deprotonation of the hydroxyl group, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine atom in an SN2 reaction. This intramolecular Williamson ether synthesis results in the formation of the six-membered morpholin-3-one ring, which is a type of lactam. A variety of bases can be employed for this transformation, including alkali metal hydroxides or carbonates.

PrecursorReagentProduct
N-(1-hydroxy-2-methylpropan-2-yl)-2-chloroacetamideBase (e.g., NaOH, K2CO3)This compound

Advanced Synthetic Transformations for this compound Architectures

Beyond the classical cyclization methods, advanced synthetic transformations can be employed to access related morpholine (B109124) derivatives, which can be conceptually linked to the this compound architecture. These methods often offer greater control over stereochemistry and functional group compatibility.

Ozonolytic Methods in Morpholine Ring Construction

Ozonolysis is a powerful organic reaction that cleaves carbon-carbon double or triple bonds using ozone. While not a direct method for ring formation, it is a critical tool for generating carbonyl compounds from alkenes, which can then serve as precursors for the synthesis of morpholinones.

A hypothetical, yet chemically sound, approach to a morpholinone precursor using ozonolysis would involve a tandem ozonolysis-reductive amination sequence. In this strategy, an appropriately substituted alkene is treated with ozone to generate an intermediate ozonide. This ozonide is then worked up under reductive conditions in the presence of an amine. For instance, the ozonolysis of a terminal olefin in an alcoholic solvent like methanol (B129727) typically produces an alkoxyhydroperoxide intermediate. This intermediate can be selectively reduced to an aldehyde by reagents such as sodium triacetoxyborohydride. The in-situ generated aldehyde can then react with an amino alcohol in a reductive amination process to form the acyclic precursor, which can be subsequently cyclized to the morpholinone ring. unl.edumdma.ch

The key advantage of this one-pot approach is the ability to convert simple alkenes into amines under mild conditions. unl.edu The efficiency of the reductive amination step is often high, providing a versatile method for creating the necessary carbon-nitrogen bond for subsequent cyclization. wikipedia.orgharvard.eduorganic-chemistry.org

Metal-Catalyzed Carbene Insertion Reactions

Transition-metal-catalyzed carbene insertion reactions offer a direct and efficient method for the formation of C-N bonds, which can be applied to the synthesis of lactams, including morpholin-3-ones. These reactions typically involve the decomposition of a diazo compound by a metal catalyst, such as rhodium(II) or copper(II), to generate a metal carbene intermediate. This reactive intermediate can then undergo an intramolecular insertion into an N-H bond. organic-chemistry.orgacs.orgsemanticscholar.org

For the synthesis of a morpholin-3-one, a suitable precursor would be a diazoacetamide (B1201003) derivative containing an N-(2-hydroxyethyl) group. Upon treatment with a rhodium(II) catalyst, such as Rh₂(OAc)₄, the diazo group is eliminated as dinitrogen, and a rhodium carbene is formed. This carbene can then undergo a facile intramolecular N-H insertion to construct the morpholin-3-one ring in a single step. This approach is advantageous due to its high efficiency and atom economy. The reaction proceeds under mild conditions and is tolerant of a variety of functional groups. organic-chemistry.orgrsc.org

The general mechanism for this transformation is well-established and has been applied to the synthesis of a wide range of nitrogen-containing heterocycles. The choice of catalyst can influence the efficiency and, in the case of prochiral substrates, the stereoselectivity of the reaction.

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed reactions are among the most versatile tools in modern organic synthesis. For the construction of morpholinone rings, intramolecular Wacker-type cyclization (also known as oxidative cyclization) is a particularly relevant approach. This reaction involves the palladium(II)-catalyzed nucleophilic attack of an internal nitrogen or oxygen atom onto a carbon-carbon double bond. nih.govnih.govuwindsor.ca

In the context of morpholin-3-one synthesis, a suitable substrate would be an N-acyl-2-aminoalkenol. In the presence of a Pd(II) catalyst and an oxidant, the nitrogen of the amide can attack the alkene in an intramolecular fashion. This aminopalladation step forms a new C-N bond and a carbon-palladium sigma bond. Subsequent β-hydride elimination regenerates the double bond in a different position and releases the cyclized product, while the resulting Pd(0) is re-oxidized to Pd(II) to complete the catalytic cycle. uwindsor.caorganic-chemistry.org

The regioselectivity of the nucleophilic attack (i.e., which carbon of the double bond is attacked) can often be controlled by the substitution pattern of the alkene and the reaction conditions. Asymmetric versions of the Wacker-type cyclization have also been developed, allowing for the enantioselective synthesis of chiral heterocycles. nih.gov This methodology provides a powerful means to construct the core structure of morpholinones and their analogues with control over stereochemistry. nih.govrsc.org

Enantioselective Synthesis of Chiral Morpholinone Derivatives

The development of methods for the enantioselective synthesis of chiral morpholinones is of significant interest due to the prevalence of this scaffold in biologically active molecules. Achieving high levels of stereochemical control is a key challenge in this area.

Strategies for Stereochemical Control

Several key strategies have been developed to control the stereochemistry in the synthesis of chiral morpholinones. These can be broadly categorized into three main approaches:

Chiral Pool Synthesis : This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates. wikipedia.orgsemanticscholar.orgbaranlab.orgmdpi.com For example, a chiral amino acid can be elaborated into an amino alcohol, which then serves as a chiral building block for the construction of the morpholinone ring. The inherent chirality of the starting material is transferred to the final product, thus ensuring its enantiopurity.

Use of Chiral Auxiliaries : A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. nih.govresearchgate.net In the synthesis of morpholinones, a chiral auxiliary can be attached to an acyclic precursor to control the stereoselective formation of new stereocenters during the cyclization step. After the desired stereochemistry has been established, the auxiliary is removed. Evans' oxazolidinone auxiliaries are a well-known example of this approach. researchgate.net

Asymmetric Catalysis : This is a powerful strategy that employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. In the context of morpholinone synthesis, a chiral catalyst can be used to control the stereochemical outcome of key bond-forming reactions, such as the cyclization step. For example, a chiral phosphoric acid can catalyze the enantioselective synthesis of C3-substituted morpholinones from achiral starting materials. researchgate.netthieme-connect.com

These strategies provide a versatile toolkit for the synthesis of a wide range of enantiomerically pure morpholinone derivatives.

SN2-Type Ring Opening of Activated Aziridines and Azetidines

A highly regio- and stereoselective method for the synthesis of chiral morpholines and their analogues involves the S_N2-type ring opening of activated aziridines and azetidines. This strategy proceeds in two main steps: the ring opening of the strained heterocycle, followed by an intramolecular cyclization.

The process begins with a Lewis acid-mediated ring opening of an N-activated aziridine (B145994) or azetidine (B1206935) with a suitable haloalcohol. The Lewis acid coordinates to the nitrogen atom of the aziridine, activating the ring towards nucleophilic attack. The haloalcohol then attacks one of the ring carbons in an S_N2 fashion, leading to a highly regioselective ring opening. This step typically proceeds with inversion of configuration at the carbon center being attacked. The resulting intermediate is a haloalkoxy amine.

Below is a table summarizing representative examples of this methodology:

EntryAziridine/AzetidineHaloalcoholProductYield (%)ee (%)
1N-Tosyl-2-phenylaziridine2-Chloroethanol4-Tosyl-2-phenylmorpholine92>99
2N-Tosyl-2-methylaziridine3-Bromopropanol4-Tosyl-2-methyl-1,4-oxazinane89>99
3N-Benzoyl-2-phenylaziridine2-Chloroethanol4-Benzoyl-2-phenylmorpholine8598

This table is a representative summary based on the principles of the described methodology and is for illustrative purposes.

Double Asymmetric Dihydroxylation Reactions in Analogous Systems

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful method for the enantioselective synthesis of 1,2-diols from prochiral olefins. nih.govorganic-chemistry.orgalfa-chemistry.com This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric oxidant. The choice of the chiral ligand, either (DHQ)₂PHAL or (DHQD)₂PHAL (available in pre-packaged mixtures known as AD-mix-α and AD-mix-β, respectively), determines which face of the alkene is dihydroxylated, thus controlling the absolute stereochemistry of the resulting diol. organic-chemistry.org

While not a direct method for morpholinone synthesis, the SAD reaction is instrumental in creating chiral precursors that can be converted into chiral morpholinones. For example, an allylic amine derivative can be subjected to asymmetric dihydroxylation to produce a chiral amino diol. This intermediate can then be selectively protected and cyclized to form the desired chiral morpholinone. The high enantioselectivity and broad substrate scope of the SAD reaction make it a valuable tool for this purpose. nih.gov

A related and more direct method is the Sharpless Asymmetric Aminohydroxylation (SAA), which allows for the syn-selective synthesis of 1,2-amino alcohols from alkenes. nih.gov This reaction also uses an osmium catalyst and chiral ligands, but in this case, a nitrogen source, such as a salt of an N-halosulfonamide, is used. The SAA reaction can directly install the requisite amino and hydroxyl groups with high enantioselectivity, providing a more direct route to the chiral amino alcohol precursors of morpholinones. nih.govprinceton.edu

The following table provides a conceptual overview of how Sharpless Asymmetric Dihydroxylation can be applied in the synthesis of chiral diols, which are precursors to morpholinones.

EntryAlkene SubstrateAD-mixChiral Diol ProductEnantiomeric Excess (ee) (%)
1StyreneAD-mix-β(R)-1-Phenylethane-1,2-diol>99
2trans-StilbeneAD-mix-β(R,R)-1,2-Diphenylethane-1,2-diol99
31-HexeneAD-mix-α(S)-Hexane-1,2-diol95

This table illustrates the general utility of the Sharpless Asymmetric Dihydroxylation for producing chiral diols from various alkenes.

Environmentally Responsible Synthetic Protocols for Morpholinone Scaffolds

The synthesis of morpholinone scaffolds, core structures in numerous pharmacologically active compounds, has traditionally involved methods that are not aligned with the principles of green chemistry. chemrxiv.org Conventional approaches often require harsh reducing agents, generate significant chemical waste, and utilize hazardous solvents. chemrxiv.orgrsc.org In response to growing environmental concerns, significant research has been directed toward developing more sustainable and eco-friendly synthetic routes. rsc.orgchemistryjournals.net These modern protocols focus on improving atom economy, reducing energy consumption, and utilizing safer reagents and reaction conditions.

Key strategies in the development of environmentally responsible synthetic protocols for morpholinone and related morpholine scaffolds include the use of microwave-assisted synthesis, the application of multi-component reactions (MCRs), the development of redox-neutral methods, and the substitution of conventional solvents with greener alternatives. mdpi.comnih.govnih.govmdpi.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.govnih.gov By directly and efficiently heating the reaction mixture, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, decrease energy consumption, and often lead to higher product yields and purity. mdpi.comnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including those with a morpholine core. mdpi.commdpi.com

In the context of morpholinone precursors and related structures, microwave-assisted Claisen-Schmidt condensation reactions have been used to synthesize morpholine-based chalcones, demonstrating the method's efficiency and speed. mdpi.com Another study highlighted the synthesis of new acetamide (B32628) derivatives, where microwave irradiation was employed to accelerate the formation of C-N bonds, resulting in good yields and significantly reduced reaction times compared to conventional heating. mdpi.com

Reaction TypeHeating MethodReaction TimeYieldReference
Synthesis of Morpholine-based ChalconesConventionalNot specifiedLower mdpi.com
Synthesis of Morpholine-based ChalconesMicrowave (50W, 80°C)1–2 minutesHigher mdpi.com
Synthesis of Acetamide DerivativesConventional (70°C)Not specifiedModerate (up to 60%) mdpi.com
Synthesis of Acetamide DerivativesMicrowave (65-70°C)ShorterGood mdpi.com

This table illustrates the advantages of microwave-assisted synthesis over conventional heating methods for reactions involving morpholine-containing scaffolds, highlighting reduced reaction times and improved yields.

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient, one-pot processes where three or more reactants combine to form a single product that incorporates substantial parts of all starting materials. nih.govnih.gov This approach aligns with green chemistry principles by maximizing atom economy, minimizing waste, and reducing the number of synthetic steps and purification processes. nih.gov

The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR used to generate molecular complexity rapidly. nih.govnih.gov Research has demonstrated the use of Ugi adducts to synthesize 2-methylenemorpholin-3-one derivatives. researchgate.net This strategy involves a subsequent cyclization step, followed by a diastereoselective hydrogenation to produce the saturated sp³-enriched morpholinone scaffold. researchgate.netresearchgate.net The efficiency and convergence of MCRs make them an attractive and sustainable alternative to traditional linear synthetic sequences for constructing complex heterocyclic scaffolds. organic-chemistry.orgrsc.org

Redox-Neutral Protocols

A significant drawback of traditional routes to morpholines, which often use morpholinones as key intermediates, is the reliance on strong reducing agents like boron or aluminum hydrides. chemrxiv.org These reagents are hazardous and generate substantial waste, conflicting with green chemistry ideals. chemrxiv.org

A more environmentally benign, redox-neutral protocol has been developed for the conversion of 1,2-amino alcohols to morpholines. nih.govchemrxiv.org This method utilizes inexpensive and readily available reagents such as ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK). nih.govchemrxiv.org The process is a simple one or two-step sequence that avoids the harsh reduction step entirely, thereby eliminating the associated chemical waste. chemrxiv.orgnih.gov This approach not only has environmental and safety benefits but also streamlines the synthesis by reducing the number of steps required compared to the traditional three-step sequence involving morpholinone formation and subsequent reduction. chemrxiv.org

FeatureTraditional Morpholinone-Reduction RouteRedox-Neutral Ethylene Sulfate Route
Key Reagents Chloroacetyl chloride, Boron/Aluminum hydridesEthylene sulfate, tBuOK
Number of Steps 3 (Amide formation, cyclization, reduction)1 or 2
Redox Step Yes (Reduction of morpholinone)No (Redox-neutral)
Waste Generation Significant (from reagents and multiple steps)Reduced
Green Chemistry Alignment PoorGood

This table provides a comparative overview of the traditional synthesis of morpholines via morpholinone intermediates versus a modern, redox-neutral protocol, emphasizing the environmental advantages of the latter.

Use of Greener Solvents

The vast majority of chemical waste generated in pharmaceutical and fine chemical manufacturing is from solvents. nih.gov Consequently, replacing hazardous and volatile organic compounds (VOCs) with greener alternatives is a cornerstone of environmentally responsible synthesis. chemistryjournals.netmdpi.com Green solvents are chosen based on their low toxicity, biodegradability, non-flammability, and derivation from renewable resources. mdpi.commdpi.com

While specific studies focusing solely on the synthesis of this compound using green solvents are not detailed in the provided context, the principles are widely applicable. For instance, N-formylmorpholine has been investigated as a chemically stable, non-toxic, and non-corrosive green solvent for the synthesis of other heterocyclic compounds. ajgreenchem.com The broader trend in organic synthesis is to move towards solvents like water, ionic liquids, or deep eutectic solvents, which can reduce the environmental impact of chemical processes significantly. chemistryjournals.netmdpi.com The adoption of such solvents in the synthesis of morpholinone scaffolds represents a critical step towards fully sustainable manufacturing. mdpi.comnih.gov

Chemical Reactivity and Derivatization Strategies for 6,6 Dimethylmorpholin 3 One

Reactions of the Lactam Moiety in Morpholin-3-one (B89469) Systems

The lactam group is a key site for chemical transformations within the morpholin-3-one scaffold. Its reactivity can be harnessed to introduce phosphorus-containing functional groups, leading to the synthesis of valuable phosphonate (B1237965) and bisphosphonate derivatives.

The reaction of lactams, such as morpholin-3-one, with a combination of phosphoryl chloride (POCl₃) and triethyl phosphite (B83602) [P(OEt)₃] is a potent method for phosphonylation. nih.govnih.gov This process is believed to proceed through the formation of a Vilsmeier-Haack-like intermediate, which activates the lactam carbonyl group for nucleophilic attack by the phosphite. nih.gov The phosphoryl chloride acts as a promoter for the reaction, facilitating the addition of the phosphorus nucleophile. nih.gov The specific products formed are highly dependent on the substitution pattern of the lactam, particularly at the nitrogen atom. nih.gov

The reaction of morpholin-3-one and its derivatives with triethyl phosphite and phosphoryl chloride can lead to two main classes of products: geminal bisphosphonates and dehydrophosphonates. nih.gov

When the nitrogen atom of the lactam is unsubstituted, as is the case for the parent morpholin-3-one, the reaction yields the corresponding amino-gem-bisphosphonate. nih.govnih.gov For instance, morpholin-3-one reacts to afford tetraethyl (morpholin-3-ylidene)bisphosphonate in a satisfactory yield. nih.gov The proposed mechanism involves the activation of the lactam, followed by two successive additions of the phosphite nucleophile to the carbonyl carbon. nih.govnih.gov

Conversely, when the lactam nitrogen is substituted (e.g., N-benzylated), the reaction pathway changes, resulting in the formation of dehydrophosphonates. nih.gov This outcome suggests that the presence of a substituent on the nitrogen atom alters the stability or reactivity of the intermediates, favoring an elimination step to create a carbon-carbon double bond within the ring, conjugated with the newly introduced phosphonate group. nih.gov

The course of these reactions is summarized in the table below, illustrating the influence of the lactam structure on the product outcome.

Lactam SubstrateReagentsProduct TypeYield
Morpholin-3-oneP(OEt)₃, POCl₃gem-BisphosphonateSatisfactory nih.gov
Thiomorpholin-3-oneP(OEt)₃, POCl₃gem-BisphosphonateSatisfactory nih.gov
N-substituted LactamsP(OEt)₃, POCl₃Dehydrophosphonate- nih.gov

This table presents generalized outcomes for morpholin-3-one systems based on available literature.

These phosphonylation strategies transform the simple lactam moiety into complex and potentially biologically relevant phosphonate structures. nih.gov The resulting bisphosphonic acids, obtained after hydrolysis of the ethyl esters, are of significant interest in medicinal chemistry. nih.gov

Modifications and Substitutions on the Morpholine (B109124) Ring System

Beyond the lactam group, the morpholine ring of 6,6-dimethylmorpholin-3-one offers other sites for chemical modification, including the nitrogen atom and the carbon centers.

Alkylation is a fundamental strategy for introducing substituents onto the morpholine framework. This can occur at either the ring nitrogen or the carbon atom adjacent to the carbonyl group.

Nitrogen Alkylation: The secondary amine within the lactam structure of this compound can undergo N-alkylation. Achieving selective monoalkylation of amines is a key challenge in synthesis. chemrxiv.org Methodologies using reagents like ethylene (B1197577) sulfate (B86663) have been developed for the efficient monoalkylation of primary amines in the synthesis of morpholines, highlighting the possibility of controlled substitution at the nitrogen center. chemrxiv.org For a lactam like this compound, deprotonation of the nitrogen with a suitable base followed by reaction with an alkyl halide would be the standard approach to introduce a substituent at the N-4 position.

Carbon Alkylation: Alkylation at the C-2 position, alpha to the lactam carbonyl, requires the formation of an enolate intermediate. This is typically achieved by using a strong, non-nucleophilic base to deprotonate the α-carbon. The resulting enolate can then react with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond. This introduces a substituent at the C-2 position of the morpholinone ring.

The morpholine ring can be subjected to various oxidative transformations. For instance, N-substituted dopamine (B1211576) derivatives containing a morpholine ring can undergo oxidation to form ortho-quinones. researchgate.net In the context of morpholinones, specific oxidative reactions have been demonstrated. The oxidation of 5-hydroxymorpholinone derivatives using reagents like chromium(VI) oxide in pyridine (B92270) leads to the formation of the corresponding morpholine-3,5-diones. mdpi.com This indicates that the carbon skeleton of the morpholine ring is susceptible to oxidation under specific conditions, allowing for the introduction of further carbonyl functionality.

The lactam carbonyl group is the primary site for reductive transformations in the this compound ring system. The reduction of amides and lactams to the corresponding amines is a well-established transformation in organic synthesis. This is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). Applying these conditions to this compound would reduce the C-3 carbonyl group, converting the lactam into the corresponding 6,6-dimethylmorpholine amine. This transformation effectively removes the carbonyl functionality and converts the cyclic amide into a cyclic diamine derivative structure (specifically, a substituted N,N'-ethylenediamine embedded in the ring), which is a common approach in morpholine synthesis that often involves the reduction of an intermediate morpholinone. chemrxiv.org

Nucleophilic Substitution Reactions Involving the Amine Functionality

The secondary amine functionality within the this compound ring provides a site for nucleophilic substitution reactions, allowing for the introduction of a wide variety of substituents onto the nitrogen atom. These reactions, primarily N-alkylation and N-acylation, are fundamental strategies for modifying the compound's properties and synthesizing more complex derivatives.

N-Alkylation: The nitrogen atom in the morpholinone ring can act as a nucleophile, attacking electrophilic carbon atoms. N-alkylation is typically achieved by reacting this compound with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) or other alkylating agents. The reaction generally proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. The presence of a base is often required to neutralize the hydrogen halide formed as a byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic. A study on the N-alkylation of morpholine with various alcohols over a CuO–NiO/γ–Al2O3 catalyst demonstrated high conversion and selectivity, indicating that alcohols can also serve as alkylating agents under specific catalytic conditions researchgate.netresearchgate.net. Another example showed the N-alkylation of morpholin-3-one using sodium hydride as a base and benzyl (B1604629) bromide as the alkylating agent to successfully yield the N-benzyl derivative nih.gov.

N-Acylation: N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an N-acylmorpholinone derivative (an amide). This reaction is a common method for introducing a carbonyl group attached to the nitrogen atom. The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride ion or carboxylate). This transformation can significantly alter the electronic properties of the nitrogen atom, as the resulting lone pair becomes delocalized by resonance with the newly introduced carbonyl group. Patents describe the N-acylation of morpholine with agents like ethyl acetate (B1210297) or acrylic acid to produce N-acetyl morpholine and N-acryloyl morpholine, respectively, illustrating the industrial relevance of this reaction type for morpholine derivatives google.compatsnap.com.

The table below summarizes these two key nucleophilic substitution reactions.

Reaction TypeReagent ClassProductKey Considerations
N-Alkylation Alkyl Halides (R-X)N-Alkyl-6,6-dimethylmorpholin-3-oneRequires a base to neutralize HX byproduct. Reactivity order: R-I > R-Br > R-Cl.
N-Acylation Acyl Halides (RCO-X) or Anhydrides ((RCO)₂O)N-Acyl-6,6-dimethylmorpholin-3-oneOften performed in the presence of a non-nucleophilic base (e.g., pyridine) to scavenge acid.

These derivatization strategies are crucial for synthesizing libraries of compounds for structure-activity relationship (SAR) studies in drug discovery and for creating intermediates for more complex molecular architectures.

Mannich Reactions Incorporating Dimethylmorpholine Moieties

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine nih.govnih.gov. This compound, as a secondary amine, can participate in this reaction to form "Mannich bases," thereby incorporating the dimethylmorpholine moiety into a new molecular scaffold.

The reaction mechanism begins with the formation of an electrophilic Eschenmoser-like salt, an iminium ion, from the reaction between this compound and an aldehyde, typically formaldehyde (B43269) nih.gov. This iminium ion then reacts with a carbon nucleophile, which is formed by the deprotonation of a compound with an acidic proton (e.g., a ketone, phenol, or another enolizable carbonyl compound). The final product is a β-amino carbonyl compound, where the dimethylmorpholin-3-one structure is connected to the active hydrogen compound via a methylene (B1212753) bridge.

Studies have shown the successful use of morpholine and its derivatives in Mannich reactions. For instance, morpholine has been reacted with N-phenylacetamide and various substituted benzaldehydes to synthesize a series of morpholine Mannich base derivatives ijpsr.comresearchgate.net. Similarly, hydroxyquinoline derivatives have been successfully reacted with morpholine and paraformaldehyde in modified Mannich reactions researchgate.net. These examples demonstrate the feasibility of using cyclic amines like morpholines as the amine component in this versatile C-C bond-forming reaction.

The table below outlines a hypothetical Mannich reaction involving this compound.

Reactant 1 (Amine)Reactant 2 (Aldehyde)Reactant 3 (Active H Compound)Product StructureProduct Class
This compoundFormaldehydeAcetophenone3-(6,6-Dimethyl-3-oxomorpholino)-1-phenylpropan-1-oneMannich Base (β-Amino Ketone)

The incorporation of the this compound moiety via the Mannich reaction is a powerful tool for synthesizing complex molecules with potential applications in medicinal chemistry, as Mannich bases are known to exhibit a wide range of biological activities nih.gov.

Derivatization for Advanced Analytical Characterization

For advanced analytical characterization, particularly in chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), chemical derivatization is often employed to improve the analyte's properties jfda-online.com. Derivatization of this compound would primarily target the secondary amine group to enhance volatility, thermal stability, and detectability researchgate.netresearchgate.net.

Derivatization for Gas Chromatography (GC): Direct GC analysis of amines can be problematic due to their polarity, which can lead to poor peak shape (tailing) and interaction with the stationary phase. Derivatization converts the polar N-H bond into a less polar, more volatile group.

Acylation: This is a widely used method for primary and secondary amines researchgate.net. Reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amine to form stable, volatile fluoroacyl derivatives. These derivatives are also highly responsive to electron capture detectors (ECD), significantly enhancing sensitivity jfda-online.com.

Silylation: Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group sigmaaldrich.com. This process decreases the polarity and increases the volatility of the molecule, making it more amenable to GC analysis researchgate.netlibretexts.org.

Derivatization for Liquid Chromatography (LC): For LC analysis, derivatization is used to introduce a chromophore or fluorophore into the molecule, enabling or enhancing detection by UV-Visible or fluorescence detectors, which is particularly useful if the analyte lacks a native chromophore.

Labeling with Fluorogenic Reagents: Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) and dansyl chloride (DNS-Cl) react with secondary amines to produce highly fluorescent derivatives rsc.orgthermofisher.com. This allows for the detection of the analyte at very low concentrations. FMOC-Cl is known to react with both primary and secondary amines to form stable products suitable for fluorescence detection libretexts.orgthermofisher.com.

The following table summarizes common derivatization strategies applicable to this compound for enhanced analytical characterization.

Analytical TechniqueDerivatization MethodReagent ExamplePurpose
Gas Chromatography (GC) AcylationTrifluoroacetic anhydride (TFAA)Increase volatility, improve peak shape, enhance ECD response. jfda-online.comresearchgate.net
Gas Chromatography (GC) SilylationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Increase volatility and thermal stability. researchgate.netsigmaaldrich.com
Liquid Chromatography (LC) Fluorescent Labeling9-fluorenylmethyl chloroformate (FMOC-Cl)Introduce a fluorophore for sensitive fluorescence detection. libretexts.orgrsc.orgthermofisher.com
Liquid Chromatography (LC) UV Labeling / Fluorescent LabelingDansyl chloride (DNS-Cl)Introduce a chromophore/fluorophore for UV or fluorescence detection. researchgate.netrsc.org

These derivatization techniques are essential for the accurate quantification and identification of this compound in complex matrices and for metabolic or environmental studies.

Structural Characterization and Spectroscopic Analysis of 6,6 Dimethylmorpholin 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Analysis for Proton Environment Elucidation

A ¹H NMR spectrum would be required to identify all unique proton environments in 6,6-Dimethylmorpholin-3-one. The analysis would involve determining the chemical shift (δ) for each proton, the integration to establish the relative number of protons, and the signal multiplicity (e.g., singlet, doublet) to understand proton-proton coupling. For this compound, one would expect to see signals corresponding to the two methyl groups at the C6 position, the methylene (B1212753) protons at C5, the methylene protons at C2, and the amine proton (N-H).

¹³C NMR Analysis for Carbon Framework Determination

The ¹³C NMR spectrum is used to determine the number of non-equivalent carbon atoms and to identify their functional groups. For this compound, distinct signals would be expected for the carbonyl carbon (C3), the quaternary carbon (C6), the two methylene carbons (C2 and C5), and the methyl carbons. The chemical shifts of these signals would provide critical information about the carbon skeleton.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Mapping

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, confirming the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It is crucial for mapping the connectivity across quaternary carbons and heteroatoms, thereby piecing together the complete molecular framework.

Stereochemical Assignment through NMR Data

While this compound is an achiral molecule, NMR techniques such as the Nuclear Overhauser Effect (NOE) could provide information about the through-space proximity of protons, which helps in determining the preferred conformation of the morpholine (B109124) ring (e.g., chair or boat).

Vibrational Spectroscopy (Infrared and Fourier-Transform Infrared)

Infrared (IR) or Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, key characteristic absorption bands would be expected for the N-H stretch of the secondary amide, the strong C=O stretch of the amide (lactam), the C-O-C stretch of the ether linkage, and various C-H stretching and bending vibrations of the methyl and methylene groups.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

MS: A standard mass spectrum would show the molecular ion peak (M⁺), which corresponds to the mass of the intact molecule, and various fragment ions that are formed upon ionization. The fragmentation pattern provides valuable clues about the molecular structure.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the precise elemental formula (C₆H₁₁NO₂ for this compound), which is a definitive piece of evidence for its identity.

Without access to peer-reviewed studies detailing the synthesis and analysis of this compound, a scientifically rigorous and accurate article on its specific spectroscopic properties cannot be constructed.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

For this compound, obtaining a single crystal suitable for X-ray diffraction would be the first critical step. This typically involves dissolving the purified compound in an appropriate solvent and allowing the solvent to evaporate slowly, or using other crystallization techniques like vapor diffusion or cooling. Once a suitable crystal (generally larger than 0.1 mm in all dimensions) is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. derpharmachemica.com

The analysis of the diffraction data would yield a set of crystallographic parameters that uniquely define the crystal structure of this compound. While specific experimental data for this compound are not available in publicly accessible crystallographic databases, a typical analysis would determine the parameters listed in the table below. This data would confirm the connectivity of the atoms, the chair-like conformation typical of morpholine rings, and the spatial orientation of the dimethyl and carbonyl groups.

Table 1: Hypothetical Crystallographic Data Parameters for this compound (Note: Specific values are pending experimental determination and are not currently available in published literature.)

ParameterDescriptionTypical Value/Information to be Determined
Chemical FormulaThe elemental composition of the molecule.C₆H₁₁NO₂
Formula WeightThe mass of one mole of the compound.129.16 g/mol
Crystal SystemThe symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).To be determined
Space GroupThe specific symmetry group of the crystal.To be determined
Unit Cell DimensionsThe lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.To be determined
Volume (V)The volume of the unit cell.To be determined
ZThe number of molecules per unit cell.To be determined
Calculated Density (ρ)The theoretical density of the crystal.To be determined
R-factorA measure of the agreement between the crystallographic model and the data.To be determined

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. For this compound, various chromatographic methods would be employed to assess its purity after synthesis and to separate it from any starting materials, by-products, or potential isomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for the purity assessment of non-volatile and thermally sensitive compounds. UPLC, which uses smaller particle sizes in the column stationary phase, offers higher resolution and faster analysis times compared to traditional HPLC.

A reversed-phase HPLC (RP-HPLC) or UPLC method would likely be developed for this compound. In this setup, the compound would be dissolved in a suitable solvent and injected into the system. It would then be carried by a polar mobile phase through a nonpolar stationary phase (typically a C18 column). The purity of the sample is determined by the number of peaks in the resulting chromatogram; a single, sharp peak indicates a high degree of purity. The area of the peak is proportional to the concentration of the compound.

Table 2: Typical Parameters for an HPLC/UPLC Purity Assessment Method for this compound

ParameterDescriptionTypical Conditions
Column The stationary phase where separation occurs.C18 (e.g., 4.6 x 150 mm, 5 µm for HPLC)
Mobile Phase The solvent that carries the sample through the column.Gradient or isocratic elution with Acetonitrile and Water (often with additives like formic acid)
Flow Rate The speed at which the mobile phase moves through the column.0.5 - 1.5 mL/min
Column Temp. The operating temperature of the column.25 - 40 °C
Detection The method used to detect the compound as it elutes.UV-Vis Detector (e.g., at 210 nm) or Mass Spectrometry (MS)
Injection Vol. The amount of sample introduced into the system.5 - 20 µL
Retention Time (Rt) The time it takes for the compound to travel from injection to detection.To be determined

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective method for analyzing volatile compounds. nih.govunar.ac.id It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For this compound, GC-MS could be used to confirm its molecular weight and assess purity, particularly for volatile impurities. The sample is vaporized and separated based on its boiling point and interactions with the GC column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification. derpharmachemica.comscispace.com

Table 3: Typical Parameters for a GC-MS Analysis of this compound

ParameterDescriptionTypical Conditions
Column The stationary phase for GC separation.Capillary column (e.g., HP-5MS, 30 m x 0.25 mm)
Carrier Gas The inert gas that carries the sample through the column.Helium
Inlet Temperature The temperature at which the sample is vaporized.~250 °C
Oven Program The temperature gradient used to elute compounds.Start at ~70°C, ramp to ~250°C
Ionization Mode The method used to ionize the sample in the mass spectrometer.Electron Ionization (EI) at 70 eV
MS Scan Range The range of mass-to-charge ratios scanned by the detector.50 - 400 amu

Thin-Layer Chromatography (TLC)

TLC is a simpler, faster, and less expensive chromatographic technique often used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. A spot of the this compound solution would be applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a mobile phase (eluent), which moves up the plate by capillary action, separating the components of the spot. The retention factor (Rf) value can be calculated to help identify the compound. The presence of multiple spots would indicate impurities.

Computational and Theoretical Investigations of 6,6 Dimethylmorpholin 3 One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior and stability of a molecule.

Density Functional Theory (DFT) Studies

DFT is a popular computational method used to investigate the electronic structure of many-body systems. A typical DFT study on 6,6-Dimethylmorpholin-3-one would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, def2-SVP) to solve the Schrödinger equation approximately. Such studies would yield crucial information about the molecule's geometry, energy, and the distribution of electron density. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are essential for understanding the molecule's reactivity and electronic properties.

Hartree-Fock (HF) Methods for Molecular Orbitals

The Hartree-Fock method is another foundational ab initio calculation that provides a starting point for more advanced theoretical studies. An HF calculation for this compound would determine the molecular orbitals and their corresponding energies. While generally less accurate than DFT for many properties due to its neglect of electron correlation, HF is a valuable tool for obtaining a qualitative understanding of the electronic structure and can be systematically improved upon with post-HF methods.

Spectroscopic Parameter Prediction and Theoretical Validation

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data.

GIAO Method for NMR Chemical Shift Calculations

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts from first principles. By performing GIAO calculations, typically at the DFT level of theory, researchers can predict the 1H and 13C NMR spectra of this compound. These theoretical predictions are invaluable for confirming the structure of the synthesized compound by comparing the calculated chemical shifts with experimental data.

Vibrational Frequency Analysis and Spectral Interpretation

Theoretical vibrational frequency analysis, also commonly performed using DFT, calculates the normal modes of vibration for a molecule. This allows for the prediction of its infrared (IR) and Raman spectra. For this compound, these calculations would help in assigning the peaks observed in an experimental IR spectrum to specific molecular motions, such as C=O stretching, N-H bending, or C-H vibrations, thus providing a detailed picture of the molecule's vibrational dynamics.

Electronic Properties and Reactivity Prediction

The data obtained from quantum chemical calculations can be used to predict a molecule's electronic properties and its likely chemical reactivity. The HOMO-LUMO energy gap, for instance, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. Other properties that can be derived include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, providing insights into how it will interact with other chemical species.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the charge distribution of a molecule and predicting its reactivity. researchgate.netuni-muenchen.de The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net Different colors on the MEP map indicate different regions of electrostatic potential. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are prone to nucleophilic attack. researchgate.netwolfram.com Green and yellow colors generally represent areas with intermediate or near-zero potential. researchgate.netwolfram.com

For this compound, an MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a likely site for electrophilic attack. The nitrogen atom, depending on its hybridization and bonding environment, could also exhibit some negative potential. uni-muenchen.de Conversely, the hydrogen atoms attached to the nitrogen and the carbon atoms of the methyl groups would likely show positive potential (blue), indicating them as potential sites for nucleophilic interactions. researchgate.net The MEP analysis is instrumental in predicting how the molecule will interact with other charged or polar species, including solvents and biological receptors. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study the bonding and electronic structure of molecules in detail. wikipedia.orgwisc.edu It provides a localized picture of the electron density in terms of atomic orbitals, lone pairs, and bonds. wikipedia.orgmpg.de NBO analysis can reveal information about hybridization, charge distribution, and intramolecular interactions such as hyperconjugation. nih.gov

In the case of this compound, NBO analysis would provide a detailed description of the bonding within the molecule. It would quantify the hybridization of each atom, for example, the sp2 hybridization of the carbonyl carbon and the likely sp3 hybridization of the other carbon and nitrogen atoms in the ring. The analysis would also detail the composition of the bonding orbitals, such as the sigma and pi bonds of the carbonyl group. Furthermore, NBO analysis can elucidate delocalization effects, such as the interaction between the lone pair on the nitrogen atom and the antibonding orbitals of adjacent bonds, which can contribute to the molecule's stability. wikipedia.orgwisc.edu The output of an NBO analysis includes information on natural atomic charges, bond orders, and the energies of donor-acceptor interactions within the molecule. joaquinbarroso.com

Theoretical Determination of Polarizability and Hyperpolarizability

Polarizability and hyperpolarizability are fundamental electronic properties that describe a molecule's response to an external electric field. researchgate.net Polarizability (α) is a measure of the linear response of the electron cloud to an electric field, while hyperpolarizability (β) describes the nonlinear response. researchgate.netresearchgate.net These properties are crucial for understanding a molecule's interactions with electromagnetic radiation and its potential applications in nonlinear optics (NLO). nih.gov

Theoretical calculations can predict the polarizability and hyperpolarizability of this compound. These calculations are typically performed using quantum chemical methods like DFT. repositorioinstitucional.mx The results would provide insight into how easily the electron density of the molecule can be distorted by an electric field. Molecules with high polarizability are generally more reactive and have stronger intermolecular interactions. acrhem.org A significant hyperpolarizability value would suggest that this compound might exhibit NLO properties, which are of interest in materials science and photonics. nih.gov The calculated values are usually presented as tensors, with components along different molecular axes, and an average value is often reported. researchgate.net

Dipole Moment Calculations

For this compound, the presence of electronegative oxygen and nitrogen atoms, as well as the polar carbonyl group, would result in a significant net dipole moment. Computational methods can calculate the magnitude and orientation of this dipole moment. The calculated dipole moment is a crucial parameter for understanding the molecule's solubility in polar solvents and its ability to participate in dipole-dipole interactions. The dipole moment is also related to the molecule's interaction with external electric fields and can influence its biological activity. rsc.org

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to study the three-dimensional structure of molecules and their interactions with biological macromolecules. openaccessjournals.com These methods are particularly important in drug discovery and design. openaccessjournals.com

Analysis of Ligand-Receptor Interactions in Related Systems

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). wikipedia.org This technique is instrumental in understanding the mechanism of drug action and in designing new drugs with improved efficacy and specificity. openaccessjournals.comuniversiteitleiden.nl The interaction between a ligand and a receptor is governed by various forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. wikipedia.org

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comresearchgate.net These different arrangements are called conformers or rotamers. lumenlearning.com The relative stability of different conformers is determined by their potential energy. researchgate.netnih.gov Energy minimization is a computational process that finds the geometry of a molecule that corresponds to a local or global minimum on the potential energy surface. researchgate.netdrugdesign.org

For this compound, conformational analysis would explore the various possible shapes the morpholinone ring can adopt, such as chair, boat, and twist-boat conformations. lumenlearning.com The presence of the two methyl groups at the 6-position would significantly influence the preferred conformation due to steric hindrance. lumenlearning.com Computational methods can be used to calculate the energy of each conformer, thereby identifying the most stable, low-energy conformations. researchgate.netnih.gov This information is crucial because the biological activity of a molecule often depends on its ability to adopt a specific conformation that allows it to bind to its target receptor. nih.gov

Application of Virtual Screening Approaches to Morpholine (B109124) Derivatives

Virtual screening (VS) has emerged as a powerful computational technique in drug discovery to identify promising lead compounds from large chemical libraries. youtube.comfomatmedical.com This approach is particularly valuable in exploring the therapeutic potential of privileged structures like the morpholine scaffold. For morpholine derivatives, virtual screening, often coupled with molecular docking and other computational methods, facilitates the identification of novel inhibitors for various biological targets. mdpi.comnih.gov

Virtual screening can be broadly categorized into two main approaches: ligand-based (LBVS) and structure-based (SBVS). fomatmedical.comnih.gov LBVS relies on the knowledge of known active compounds to identify others with similar properties, while SBVS utilizes the three-dimensional structure of the biological target to dock and score potential ligands. nih.govtemple.edu The combination of these methods in a sequential or parallel manner can enhance the reliability of the screening results. nih.gov

A notable application of virtual screening in the context of morpholine derivatives is the identification of novel mTOR inhibitors. In one study, a virtual screening strategy was employed to design and identify morpholine-substituted tetrahydroquinoline (THQ) derivatives with potent mTOR inhibitory activity. mdpi.com The design rationale focused on incorporating fluorine/trifluoromethyl-substituted aromatic rings and a morpholine-like substitution to enhance binding interactions with the mTOR active site. mdpi.com Computational analyses, including molecular docking and molecular dynamics (MD) simulations, predicted strong binding affinity and stability for the designed compounds within the mTOR active site. mdpi.com

The in silico findings were subsequently validated through in vitro antiproliferative assays against various cancer cell lines. The results demonstrated that the morpholine-substituted THQ derivatives exhibited potent and selective cytotoxicity. mdpi.com For instance, compound 10e showed significant activity against the A549 lung cancer cell line, while 10h was most effective against the MCF-7 breast cancer cell line. mdpi.com

Table 1: In Vitro Antiproliferative Activity of Selected Morpholine-Substituted THQ Derivatives

Compound A549 IC₅₀ (µM) MCF-7 IC₅₀ (µM) MDA-MB-231 IC₅₀ (µM)
10d 0.062 ± 0.01 0.58 ± 0.11 1.003 ± 0.008
10e 0.033 ± 0.003 - 0.63 ± 0.02
10h - 0.087 ± 0.007 -

Data sourced from a study on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors. mdpi.com

Another area where virtual screening of morpholine derivatives has been successfully applied is in the discovery of carbonic anhydrase (CA) inhibitors. nih.gov A series of novel morpholine-based thiazole derivatives were synthesized and evaluated for their inhibitory potential against bovine carbonic anhydrase-II (bCA-II), a model often used in initial pharmacological studies for human CA inhibitors due to structural similarities. nih.gov Computational studies, including virtual screening, docking, and molecular dynamics simulations, were instrumental in identifying these derivatives as potential CA-II inhibitors. nih.gov The research highlighted that strategic modifications of the morpholine-based thiazoles could enhance their binding affinity and selectivity for the enzyme. nih.gov

The process of virtual screening involves several key steps, starting with the preparation of the target protein structure and a library of small molecules. temple.edu Docking algorithms are then used to predict the binding poses of the ligands within the target's active site, and scoring functions estimate the binding affinity. temple.edu The top-ranked compounds are then selected for further experimental validation. This computational-experimental synergy significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested, thereby saving time and resources. youtube.comcomputabio.com

Role of 6,6 Dimethylmorpholin 3 One and Its Derivatives in Advanced Organic Synthesis and Design

Utility as Synthetic Building Blocks for Complex Molecular Architectures

The rigid, yet conformationally defined, structure of 6,6-dimethylmorpholin-3-one makes it an attractive building block for the synthesis of complex molecular architectures. The gem-dimethyl group at the 6-position introduces a level of steric hindrance that can influence the stereochemical outcome of subsequent reactions, providing a degree of control in the construction of larger molecules. While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in the reviewed literature, the broader class of morpholinone derivatives has been successfully incorporated into a variety of intricate molecular frameworks.

The strategic placement of functional groups on the morpholinone ring allows for its elaboration into more complex systems. For instance, the nitrogen atom can be functionalized, and the carbonyl group at the 3-position provides a handle for various transformations, such as reductions, additions, and cyclizations. This versatility enables the construction of polycyclic systems and macrocycles, which are often found in biologically active natural products.

Precursors for Chiral Compounds and Ligands in Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in medicinal chemistry and materials science. uwindsor.ca Chiral morpholine (B109124) derivatives are recognized as valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. nih.govresearchgate.net The this compound scaffold, possessing a prochiral center at the 5-position, can be strategically modified to generate chiral auxiliaries or ligands.

The synthesis of enantiomerically pure morpholines can be achieved through various methods, including the use of chiral starting materials or through catalytic asymmetric reactions. sigmaaldrich.com Once obtained in an enantiomerically pure form, this compound derivatives can be employed to direct the stereochemical course of a reaction, leading to the formation of a desired stereoisomer of a target molecule. wikipedia.orgyork.ac.uk The development of novel chiral ligands based on this scaffold could lead to advancements in enantioselective catalysis, enabling the efficient synthesis of a wide range of chiral compounds. rsc.org

Table 1: Potential Chiral Ligands Derivable from this compound

Ligand Class Potential Synthetic Route from this compound Potential Application in Asymmetric Catalysis
Chiral Diamines Reduction of the carbonyl, functionalization of the nitrogen, and introduction of a second amino group. Rhodium- and Ruthenium-catalyzed hydrogenations.
Chiral Phosphines Functionalization at the 5-position with a phosphine-containing moiety. Palladium-catalyzed cross-coupling reactions.
Chiral Diols Stereoselective reduction of the carbonyl group and further functionalization. Titanium-catalyzed epoxidations.
Chiral Oxazolines Transformation of the lactam functionality into an oxazoline (B21484) ring. Copper-catalyzed conjugate additions.

Intermediates in the Construction of Diverse Advanced Chemical Entities

The this compound core serves as a versatile intermediate in the synthesis of a diverse array of advanced chemical entities, including pharmaceuticals and agrochemicals. researchgate.netnih.govderpharmachemica.com The inherent reactivity of the morpholinone ring allows for its transformation into various other heterocyclic systems or for the introduction of diverse functional groups.

For instance, the lactam functionality can be cleaved to reveal amino and ether functionalities, which can then be further manipulated. The gem-dimethyl group can provide metabolic stability to the resulting molecules, a desirable property in drug design. While specific industrial applications of this compound as an intermediate are not widely published, the general utility of morpholinone derivatives in the synthesis of bioactive compounds is well-established. nih.govmdpi.com

Table 2: Potential Bioactive Molecules Accessible from this compound Intermediates

Target Molecule Class Synthetic Transformation from this compound Potential Biological Activity
Substituted Piperidines Ring-opening and re-cyclization strategies. CNS disorders, analgesics. mdpi.com
Fused Bicyclic Systems Intramolecular cyclization reactions. Anticancer, antiviral.
Novel Amino Alcohols Reductive cleavage of the morpholinone ring. Chiral building blocks, enzyme inhibitors.
Substituted Tetrahydroquinolines Multi-step synthesis involving ring transformation. mTOR inhibitors. mdpi.com

Structural Motifs in Scaffold Design for Chemical Space Exploration

In modern drug discovery, the exploration of chemical space is crucial for identifying novel bioactive molecules. wikipedia.orgnih.gov Scaffolds, the core structural frameworks of molecules, play a pivotal role in this exploration. nih.gov The this compound motif, with its defined three-dimensional shape and multiple points for diversification, represents a valuable scaffold for the design and synthesis of compound libraries. tudublin.ienih.gov

By systematically modifying the substituents on the morpholinone ring, chemists can generate a library of diverse compounds that occupy a specific region of chemical space. This approach, often referred to as scaffold-based drug design, allows for the efficient exploration of structure-activity relationships (SAR) and the identification of lead compounds with desired biological activities. nih.govsumitomo-chem.co.jp The rigidity conferred by the gem-dimethyl group can help in pre-organizing the substituents in a specific spatial orientation, which can be advantageous for binding to biological targets. unife.it

Conclusion and Future Research Directions

Synthesis of Novel Analogs of 6,6-Dimethylmorpholin-3-one

A primary direction for future research will be the synthesis of novel analogs of this compound to establish structure-activity relationships (SAR). By systematically modifying the core structure, researchers can fine-tune its physicochemical properties and biological activity.

Key Synthetic Strategies:

Multi-step Reaction Sequences: A common approach involves multi-step synthesis starting from readily available precursors. For instance, novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives have been synthesized from (4-hydroxy-aryl)-aryl methanones. nih.gov A similar strategy could be employed to introduce diverse functionalities to the this compound skeleton.

Copper-Mediated Coupling: The synthesis of chiral alkoxymethyl morpholine (B109124) analogs has been achieved through copper-mediated coupling of Boc-protected (S)-2-(hydroxymethyl)morpholine with aryl bromides. nih.gov This method could be adapted to create a library of aryloxymethyl analogs of this compound.

Solid-Phase Synthesis: Polymer-supported synthesis offers a high-throughput method for generating libraries of derivatives. This has been successfully used for the synthesis of morpholine-3-carboxylic acid derivatives and could be applied to produce a diverse range of this compound analogs for screening. nih.gov

Table 1: Potential Synthetic Approaches for Novel Analogs

Strategy Description Potential Application to this compound
Multi-component Reactions Combining three or more starting materials in a single step to rapidly build molecular complexity. Introduction of diverse substituents at various positions of the morpholinone ring.
C-H Functionalization Directly modifying carbon-hydrogen bonds to introduce new functional groups. Late-stage diversification of the this compound core.

Advancements in Stereoselective Methodologies for Morpholinone Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound derivatives will be crucial.

Recent Advances in Stereoselective Synthesis:

Chiral Phosphoric Acid Catalysis: An enantioselective synthesis of C3-substituted morpholinones has been developed using a chiral phosphoric acid catalyst. This domino reaction proceeds through a heteroannulation followed by a 1,2-aryl/alkyl shift. acs.org

Copper-Promoted Oxyamination: A stereoselective method for synthesizing morpholines has been developed via the copper-promoted oxyamination of alkenes. This approach allows for the direct installation of aminomethyl-functionalized morpholines with high diastereoselectivity. nih.gov

Organocatalytic One-Pot Synthesis: A one-pot stereoselective organocatalytic synthesis of morpholin-2-ones has been reported, starting from simple aldehydes and (phenylsulfonyl)acetonitrile. This method provides access to optically enriched morpholinones, which are key intermediates in the synthesis of pharmaceuticals like Aprepitant. nih.govthieme-connect.com

These methodologies could be adapted to control the stereochemistry at various positions of the this compound ring system, leading to the synthesis of enantiomerically pure analogs for biological evaluation.

Integration of Computational Studies in Rational Design of Morpholinone-Based Structures

Computational chemistry plays a vital role in modern drug discovery by enabling the rational design of molecules with desired properties.

Applications of Computational Methods:

Molecular Docking and Dynamics: The design of morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors was guided by in silico methods, including molecular docking and molecular dynamics simulations, to predict binding affinity and stability. mdpi.com Similar computational studies could be used to identify potential biological targets for this compound and to design analogs with improved binding characteristics.

Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of a biological target, LBDD methods can be used to establish a relationship between a compound's structure and its biological activity. nih.gov This approach can accelerate the discovery of new therapeutic agents based on the morpholinone scaffold.

Pharmacophore Modeling: This technique can identify the essential structural features required for biological activity, guiding the design of new molecules with enhanced potency and selectivity.

By integrating computational and experimental approaches, the design and synthesis of novel this compound-based structures can be significantly accelerated, leading to the more rapid identification of promising lead compounds.

Exploration of this compound in Emerging Chemical Applications (e.g., Organocatalysis, Materials Science)

Beyond its potential in medicinal chemistry, the morpholinone scaffold has emerging applications in other areas of chemical science.

Emerging Applications:

Organocatalysis: The unique structural features of morpholinone derivatives may lend themselves to applications in organocatalysis, where small organic molecules are used to catalyze chemical reactions.

Materials Science: The organocatalytic ring-opening polymerization of N-acyl morpholin-2-ones has been shown to produce functionalized poly(aminoesters). acs.orgresearchgate.net This suggests that this compound could serve as a monomer for the synthesis of novel biodegradable polymers with potential applications in drug delivery and tissue engineering. Morpholine derivatives are also being explored as curing agents, stabilizers, and cross-linking agents in the production of advanced polymers and resins. e3s-conferences.org

Future research in these areas could expand the utility of this compound beyond the realm of pharmaceuticals and into the development of novel materials and catalytic systems.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide
(4-hydroxy-aryl)-aryl methanones
Boc-protected (S)-2-(hydroxymethyl)morpholine
(phenylsulfonyl)acetonitrile
Aprepitant

Q & A

Q. What are the standard synthetic routes for 6,6-dimethylmorpholin-3-one, and how are reaction conditions optimized?

this compound is typically synthesized via cyclization of substituted ethanolamine derivatives. Key steps include:

  • Alkylation : Reaction of a β-amino alcohol with methylating agents (e.g., methyl iodide) under basic conditions (e.g., DIPEA) to introduce methyl groups .
  • Cyclization : Intramolecular dehydration using acid catalysts (e.g., p-TsOH) or base-mediated ring closure in solvents like THF or acetonitrile .
  • Optimization : Reaction temperature (e.g., reflux vs. room temperature) and solvent polarity significantly impact yield. For example, using toluene under reflux improves cyclization efficiency compared to THF .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Structural Confirmation : Use NMR (¹H/¹³C) to verify methyl groups (δ ~1.4 ppm for CH₃) and morpholine ring protons (δ 3.2–4.0 ppm). IR confirms carbonyl absorption (~1700 cm⁻¹) .
  • Purity Assessment : HPLC with C18 columns (e.g., 5 μm, 250 mm × 4.6 mm) and UV detection at 210 nm. Compare retention times against certified reference standards (e.g., LIPOMED’s deuterated analogs) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (calc. for C₆H₁₁NO₂: 129.0789) .

Q. How are impurities and byproducts identified during synthesis?

  • HPLC-MS Profiling : Detect impurities via gradient elution (e.g., 0.1% TFA in water/acetonitrile). Major byproducts include incomplete cyclization intermediates (e.g., open-chain amines) or over-alkylated derivatives .
  • Thresholds : Follow ICH guidelines (e.g., impurities >0.1% require identification). Use spiking experiments with synthesized impurities (e.g., 4-chloroaniline analogs) for cross-validation .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

  • Catalyst Screening : Test alternatives to p-TsOH, such as Lewis acids (e.g., ZnCl₂) or enzymatic catalysts, to reduce degradation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance cyclization but risk side reactions. Solvent-free conditions under microwave irradiation offer higher efficiency .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps and adjust reagent stoichiometry .

Q. What strategies resolve contradictions in spectral data interpretation for structurally similar morpholinone derivatives?

  • 2D NMR Techniques : Use HSQC and HMBC to differentiate methyl groups in crowded regions (e.g., δ 1.0–1.5 ppm). For example, HMBC correlations between CH₃ and carbonyl carbons confirm substitution patterns .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to validate assignments .

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

  • Forced Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Analyze degradation products via LC-MS and quantify using validated calibration curves .
  • Statistical Design : Apply factorial designs to assess interactions between temperature, humidity, and pH. Use ANOVA to identify critical stability factors .

Q. What methodologies assess the compound’s bioactivity in enzyme inhibition assays?

  • Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates. Include positive controls (e.g., staurosporine) and validate with Lineweaver-Burk plots .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to active sites. Compare with morpholine-based inhibitors (e.g., aprepitant derivatives) .

Q. How are regioselectivity challenges addressed during functionalization of the morpholinone core?

  • Protecting Group Strategies : Temporarily block reactive sites (e.g., carbonyl with TMSCl) before introducing substituents .
  • Directing Groups : Use meta-directing groups (e.g., nitro) to control electrophilic substitution positions. Post-functionalization removal via catalytic hydrogenation ensures regiochemical precision .

Methodological Considerations

  • Experimental Design : Align objectives with hypothesis-driven workflows (e.g., DOE for reaction optimization) to avoid redundant data collection .
  • Data Validation : Cross-check analytical results with independent techniques (e.g., NMR + XRD) to mitigate instrumental bias .
  • Ethical Compliance : Ensure data integrity by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) and documenting raw datasets in repositories like Zenodo .

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